![molecular formula C60H88N2O21 B1248996 Cosmomycin C](/img/structure/B1248996.png)
Cosmomycin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cosmomycin C is a natural product found in Streptomyces with data available.
科学的研究の応用
Antitumor Activity
Mechanism of Action
Cosmomycin C exhibits significant antitumor activity, particularly against breast cancer cell lines. It has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathways, which are crucial for tumor growth and survival. In studies involving MDA-MB-468 breast cancer cells, this compound demonstrated an IC50 value of 0.21 μM, indicating potent cytotoxic effects compared to its analogs .
Case Study: Breast Cancer
A study published in the Journal of Natural Products highlighted that this compound effectively inhibits the proliferation of MDA-MB-468 cells through the suppression of STAT3 signaling pathways. The compound's ability to induce apoptosis in these cells positions it as a promising candidate for further development in cancer therapeutics .
Antimicrobial Properties
Bacterial Resistance Mechanisms
Research indicates that this compound possesses antimicrobial properties effective against various gram-positive bacteria. The compound's structure allows it to interact with bacterial DNA, disrupting replication processes. In vitro tests have shown that it is more potent than other anthracyclines, with reduced toxicity due to its unique glycosylation pattern .
Case Study: Antibacterial Efficacy
In a comparative study assessing the minimum inhibitory concentration (MIC) values of this compound against Staphylococcus aureus, it was found to be significantly more effective than its reduced analogs. The removal of sugar moieties at specific positions drastically reduced antibacterial activity, emphasizing the importance of its glycosylation .
Compound | MIC (μg/mL) |
---|---|
This compound | 0.21 |
Cosmomycin B | >32 |
Doxorubicin | 4 |
Self-Resistance Mechanisms
Biosynthetic Pathways
The producing organism Streptomyces sp. SCSIO 1666 has developed self-resistance mechanisms against this compound through enzymatic processes. The enzyme CytA catalyzes reductive deglycosylation, converting active compounds into less toxic forms. This mechanism not only protects the bacteria from its own antibiotic but also presents a potential target for enhancing the efficacy of this compound in clinical settings .
Case Study: Enzymatic Resistance
The discovery of the CytA enzyme has implications for understanding how Streptomyces species can survive in environments where they produce antibiotics like this compound. This enzymatic activity could be harnessed to modify existing anthracycline treatments, potentially reducing their cardiotoxicity while maintaining efficacy against tumors .
特性
分子式 |
C60H88N2O21 |
---|---|
分子量 |
1173.3 g/mol |
IUPAC名 |
(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C60H88N2O21/c1-12-60(71)25-40(79-44-22-33(61(8)9)57(30(6)75-44)82-46-24-38(66)58(31(7)77-46)81-42-20-17-36(64)27(3)73-42)48-51(55(70)49-50(54(48)69)53(68)47-32(52(49)67)14-13-15-37(47)65)59(60)83-45-23-34(62(10)11)56(29(5)76-45)80-43-21-18-39(28(4)74-43)78-41-19-16-35(63)26(2)72-41/h13-15,26-31,33-36,38-46,56-59,63-66,69-71H,12,16-25H2,1-11H3/t26-,27-,28-,29-,30-,31-,33-,34-,35-,36-,38-,39-,40-,41-,42-,43-,44-,45-,46-,56+,57+,58+,59+,60+/m0/s1 |
InChIキー |
JRCMJKKALYUURJ-OVYBONNASA-N |
異性体SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4CC[C@@H]([C@@H](O4)C)O[C@H]5CC[C@@H]([C@@H](O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O[C@H]8C[C@@H]([C@@H]([C@@H](O8)C)O[C@H]9C[C@@H]([C@@H]([C@@H](O9)C)O[C@H]1CC[C@@H]([C@@H](O1)C)O)O)N(C)C)O |
正規SMILES |
CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O |
同義語 |
antibiotic A447 B antibiotic A447-B cosmomycin C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。